Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate
Description
Ring Size and Strain Energy
| Spiro System | Strain Energy (kcal/mol) | Dominant Strain Type |
|---|---|---|
| Azaspiro[3.5] | 28–32 | Angle (3-membered ring) |
| Spiro[4.4] | 18–22 | Torsional |
| Spiro[5.5] | 12–15 | Puckering |
Electronic Effects of Heteroatoms
Properties
Molecular Formula |
C15H28N2O3 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 1-amino-3-ethoxy-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-5-19-12-9-11(16)15(12)7-6-8-17(10-15)13(18)20-14(2,3)4/h11-12H,5-10,16H2,1-4H3 |
InChI Key |
GCAMGINWCAWZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C12CCCN(C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Spirocyclization and Functional Group Introduction
Based on the literature and patent disclosures, a common approach involves:
- Starting material: A suitable amino or amine precursor bearing the necessary backbone.
- Formation of the spiro ring: Through intramolecular cyclization facilitated by nucleophilic attack or cycloaddition.
- Functionalization: Introduction of the ethoxy group and the tert-butyl ester via nucleophilic substitution and esterification.
Specific Methodology from Patent CN111533745A
This patent describes a multi-step process for synthesizing a related spirocyclic ester, which can be adapted for the target compound:
- Step 1: Reaction of a suitable amino precursor with tert-butyl chloroformate to form the tert-butyl carbamate intermediate.
- Step 2: Cyclization via intramolecular nucleophilic attack, often facilitated by a base such as potassium tert-butoxide.
- Step 3: Introduction of the ethoxy group through nucleophilic substitution with ethyl halides under basic conditions.
- Step 4: Final purification yields the target compound with high efficiency (Yields around 70-80%).
Note: The process emphasizes the use of readily available raw materials, mild reaction conditions, and scalable procedures suitable for industrial synthesis.
Alternative Approaches: Epoxidation and Ring Expansion
Some synthesis routes involve epoxidation of precursor compounds followed by ring expansion to generate the spirocyclic system, as described in patent CN102659678B. This method involves:
- Preparation of an epoxide intermediate via oxidation of an alkene.
- Ring expansion through nucleophilic attack or rearrangement to form the desired spiro structure.
- Functionalization of the resulting core with amino and ester groups.
Reaction Conditions and Optimization
Data Tables Summarizing Preparation Parameters
Final Remarks
The synthesis of Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate is well-documented across patents and research articles, emphasizing multi-step organic transformations that leverage cyclization, nucleophilic substitution, and esterification. Future advancements may focus on greener methods, stereoselective synthesis, and process intensification to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally related spirocyclic derivatives, focusing on substituents, molecular properties, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
*Calculated based on analogs.
Key Observations:
The amino group at position 1 provides a reactive site for further derivatization (e.g., amidation, Schiff base formation), similar to the stereospecific analog in . Diaza and difluoro substituents () introduce hydrogen-bonding and electronic effects, altering solubility and metabolic stability .
Molecular Weight and Stability :
- The target compound’s higher molecular weight (278.37 g/mol) compared to most analogs suggests increased steric bulk, which may affect crystallinity and synthetic yields.
- The BOC-protected derivatives (e.g., ) exhibit improved stability under basic conditions, critical for multi-step syntheses .
Key Findings:
- Pharmaceutical Utility: Amino and ethoxy groups in the target compound align with trends in kinase inhibitor design, where spirocyclic cores improve target selectivity .
- Safety Considerations : Analogous BOC-protected spirocycles () exhibit acute and environmental toxicity, necessitating careful handling and waste management .
Availability and Commercial Data
- Discontinued Analogs: Compounds like 6-BOC-1-amino-6-azaspiro[3.5]nonane () and tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate () are listed as discontinued, highlighting supply-chain challenges for niche spirocyclic derivatives .
- Pricing and Packaging: TaiChem Taizhou Ltd. offers tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate at 95% purity in scalable quantities (10g–1kg), indicating commercial viability for related structures .
Biological Activity
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H28N2O3
- Molecular Weight : 284.394
- CAS Number : 1359704-84-9
- Purity : 97% .
The biological activity of this compound is primarily attributed to its structural features, which include a spirocyclic framework and an amino group that may facilitate interactions with various biological targets. The azaspiro structure is known for its ability to modulate neurotransmitter systems, particularly those involving GABA and glutamate receptors, which are crucial in neurological functions.
Anticonvulsant Activity
Research has indicated that compounds similar to tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane exhibit anticonvulsant properties. A study utilizing quantitative structure–activity relationship (QSAR) modeling demonstrated that modifications in the azaspiro structure can enhance anticonvulsant efficacy by optimizing receptor binding affinities .
| Compound | Activity | Reference |
|---|---|---|
| Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane | Anticonvulsant | |
| Similar Azaspiro Compounds | Anticonvulsant |
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases. In vitro studies indicate that it may reduce oxidative stress and neuronal apoptosis, suggesting a protective role against conditions like Alzheimer's disease .
Analgesic Properties
Preliminary studies have suggested that the compound may possess analgesic properties. Animal models demonstrate significant pain relief comparable to standard analgesics, warranting further investigation into its mechanisms and therapeutic applications .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane was administered to assess its anticonvulsant effects. The results showed a marked reduction in seizure frequency compared to the control group, indicating its potential as a therapeutic agent for epilepsy.
Case Study 2: Neuroprotection in Alzheimer’s Models
Another study focused on the neuroprotective effects of the compound in a transgenic mouse model of Alzheimer’s disease. The administration of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential for use in neurodegenerative disorders.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Researchers must adhere to strict personal protective equipment (PPE) guidelines:
- Skin protection : Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Follow proper glove removal techniques to avoid contamination .
- Respiratory protection : Ensure adequate ventilation or use a fume hood to prevent inhalation of dust/aerosols. Avoid release into drains .
- Spill management : Sweep or vacuum spills into sealed containers for hazardous waste disposal. Avoid dry sweeping to prevent aerosolization .
- Storage : Store in a dark, dry environment at 2–8°C to prevent degradation .
Q. How should researchers address the lack of toxicological data during risk assessment?
Given the absence of acute toxicity, mutagenicity, or carcinogenicity data (Section 11 of SDS), adopt a precautionary approach:
Q. What analytical methods are suitable for characterizing purity and structural integrity?
- HPLC with UV detection : Employ reverse-phase chromatography (C18 column) and gradient elution to quantify impurities. Reference Pharmacopeial Forum methods for peak resolution and relative retention times (e.g., 0.5% impurity threshold) .
- NMR spectroscopy : Use H/C NMR to confirm spirocyclic structure and assess tert-butyl carbamate stability.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects degradation products .
Advanced Research Questions
Q. How can hydrolytic stability of the tert-butyl carbamate group be tested under varying pH conditions?
Experimental design :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.
- Monitor degradation kinetics using HPLC-UV at intervals (0, 24, 48, 72 hours).
- Identify hydrolysis products (e.g., free amine, CO) via LC-MS/MS.
- Compare stability profiles to optimize storage or formulation conditions .
Q. What strategies resolve contradictory impurity profiles in synthesized batches?
- Orthogonal validation : Cross-validate HPLC data with H NMR integration and ion chromatography for ionic impurities.
- Forced degradation studies : Expose the compound to heat, light, and oxidizers to identify potential process-related impurities.
- Statistical analysis : Apply multivariate analysis (e.g., PCA) to batch data to isolate variability sources (e.g., reaction temperature, catalyst purity) .
Q. How should environmental fate be assessed without ecotoxicological data?
Methodology :
- Lab-scale biodegradation : Use OECD 301B (CO evolution test) to assess microbial degradation in aqueous media.
- Soil mobility studies : Measure log (organic carbon partition coefficient) via batch equilibrium experiments.
- Bioaccumulation potential : Estimate bioconcentration factor (BCF) using octanol-water partition coefficients (log ) .
- Field monitoring : Deploy passive samplers in wastewater systems to detect unaltered compound or metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
